4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile
Description
Properties
IUPAC Name |
4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-22-10-16(9-21-22)18-12-23(11-17(18)13-24)19(25)7-6-14-2-4-15(8-20)5-3-14/h2-5,9-10,17-18,24H,6-7,11-13H2,1H3/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPRGUGEDPEPMV-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)C(=O)CCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C(=O)CCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
To synthesize 4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile, researchers typically start with a multi-step synthetic route that involves the creation of the pyrrolidine ring, the attachment of the hydroxymethyl group, and the integration of the benzonitrile moiety. These steps often require the use of protecting groups, selective deprotection, and regioselective functionalization.
Common reagents and solvents used in these reactions include:
Nucleophiles: : such as amines and alcohols for ring closure
Catalysts: : including palladium and copper for coupling reactions
Solvents: : like tetrahydrofuran (THF), dichloromethane (DCM), and methanol.
Industrial Production Methods:
For industrial-scale production, the synthesis might be streamlined to improve yield and reduce the number of steps. Techniques such as continuous flow synthesis and microwave-assisted reactions might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidative derivatives.
Reduction: : Reduction reactions with hydrogen gas in the presence of catalysts like palladium on carbon can reduce the nitrile group to amine functionalities.
Substitution: : Commonly undergoes nucleophilic and electrophilic substitution reactions. Halogenation and alkylation reactions are typical, using halogenating agents or alkyl halides.
Scientific Research Applications
4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile is used extensively in research settings:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : Utilized in the study of enzyme interactions and as a ligand in binding studies.
Medicine: : Potential pharmaceutical applications due to its unique structural features that may interact with biological targets.
Industry: : In materials science for the development of new polymers and materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets, such as enzymes or receptors. The hydroxymethyl and benzonitrile groups play critical roles in binding interactions, while the pyrrolidine ring provides a stable framework that supports these interactions. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on its specific interactions with target molecules.
Comparison with Similar Compounds
Compared to similar compounds, 4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile stands out due to its balanced reactivity and stability, making it suitable for diverse applications. Similar compounds include:
4-[3-(hydroxymethyl)pyrrolidin-1-yl]-benzonitrile: : Differentiates by the absence of the pyrazole moiety.
1-(1-methylpyrazol-4-yl)pyrrolidin-4-yl]benzonitrile: : Missing the hydroxymethyl group.
4-[3-oxopropyl]-benzonitrile: : Lacks the pyrrolidine and pyrazole functionalities.
This structural uniqueness allows this compound to interact differently with molecular targets, enhancing its utility in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
